2-(4-(Benzylsulfonyl)piperazin-1-yl)pyrazine
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Overview
Description
2-(4-(Benzylsulfonyl)piperazin-1-yl)pyrazine is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis and Bioactivity
- A study by Mekky and Sanad (2020) introduced a novel synthesis approach for bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds demonstrated potent in vitro antibacterial and cytotoxic activities, particularly against E. coli, S. aureus, and S. mutans strains. One derivative showed significant inhibitory activity against biofilms and the MurB enzyme, suggesting its potential as a novel antibacterial agent [Mekky & Sanad, 2020].
Antimicrobial Applications
- Desideri et al. (1980) synthesized new sulfones, analogs of bis-(4-aminophenyl)sulfone, which demonstrated good antitubercular activity in vitro. These compounds, featuring pyrimidine, pyrazine, or pyridazine nuclei substituted with various groups, indicate the versatility of such structures in developing long-acting drugs [Desideri et al., 1980].
COX-2 Inhibition for Anti-inflammatory Purposes
- Patel et al. (2004) utilized a pyrazole derivative as a template to synthesize compounds as potential COX-2 inhibitors. The study showed good selectivity for COX-2 over COX-1 enzyme, suggesting the therapeutic potential of these derivatives in managing inflammation and related conditions [Patel et al., 2004].
Antimicrobial and Antifungal Properties
- Sharma et al. (2017) synthesized pyrazole-containing s-triazine derivatives with antimicrobial and antifungal activity against various microorganisms. This study highlights the broad potential of such compounds in addressing microbial infections [Sharma et al., 2017].
Medicinal Chemistry Applications
- Sharma, Amin, and Kumar (2020) reviewed the importance of nitrogen-sulfur containing heterocycles, including piperazine derivatives, in medicinal chemistry. These compounds exhibit diverse biological and pharmacological activities, making them significant in the development of new therapeutics [Sharma, Amin, & Kumar, 2020].
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which include 2-(4-(benzylsulfonyl)piperazin-1-yl)pyrazine, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it may be involved in modulating neurotransmitter signaling pathways .
Result of Action
As a potential dopamine and serotonin antagonist, it may influence neuronal signaling and potentially have effects on mood and behavior .
Properties
IUPAC Name |
2-(4-benzylsulfonylpiperazin-1-yl)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-22(21,13-14-4-2-1-3-5-14)19-10-8-18(9-11-19)15-12-16-6-7-17-15/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVCHQDTAHHEGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.